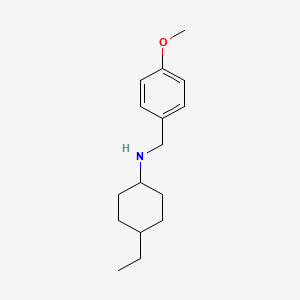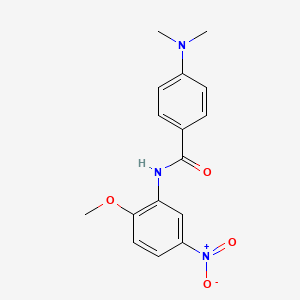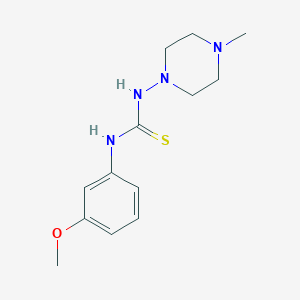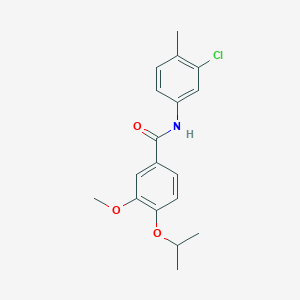![molecular formula C19H17NO3 B5730468 N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide, also known as Compound 1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses. By inhibiting this pathway, N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 may be able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been shown to have antioxidant effects and may be able to protect against oxidative stress. It has also been shown to have neuroprotective effects and may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various diseases. However, one limitation of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 is its limited solubility in water, which may make it difficult to administer in certain contexts.
Direcciones Futuras
There are several future directions for the study of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. Another potential direction is the exploration of its potential as a treatment for cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 and its potential side effects.
Métodos De Síntesis
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-naphthol with 2-bromoethanol in the presence of potassium carbonate to form 2-(2-hydroxyethyl)naphthalene. This intermediate is then reacted with 2-chloro-N-(2-hydroxybenzyl)acetamide in the presence of potassium carbonate to form N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has been extensively studied in the scientific community for its potential therapeutic applications. One study showed that N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study demonstrated that N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide 1 has analgesic effects by reducing pain sensitivity in mice.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-12-16-7-3-4-8-18(16)20-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,21H,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNBTCARKOGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-2-yloxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)

![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)


![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)